Thiophene-2-sulfonyl fluoride

説明

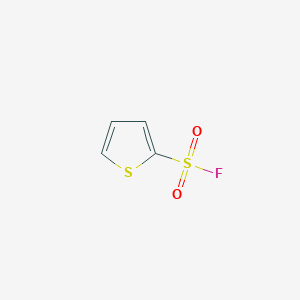

Thiophene-2-sulfonyl fluoride: is an organosulfur compound with the molecular formula C4H3FO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

準備方法

Synthetic Routes and Reaction Conditions:

Electrochemical Oxidative Coupling: One method to prepare thiophene-2-sulfonyl fluoride involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride as the fluoride source.

Paal–Knorr Reaction: Another synthetic route involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale electrochemical processes due to their efficiency and scalability. The use of inexpensive and safe reagents like potassium fluoride makes this method particularly attractive for industrial applications .

化学反応の分析

Types of Reactions:

Nucleophilic Substitution: Thiophene-2-sulfonyl fluoride undergoes nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by various nucleophiles.

Electrophilic Substitution: The compound can also participate in electrophilic substitution reactions, particularly on the thiophene ring.

Radical Reactions: Radical reactions involving this compound can lead to the formation of various substituted thiophenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Electrophilic Substitution: Reagents such as halogens and acids are used under controlled temperature conditions.

Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.

Major Products:

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.

Electrophilic Substitution: Products include halogenated thiophenes and sulfonylated derivatives.

Radical Reactions: Products include various substituted thiophenes with diverse functional groups.

科学的研究の応用

Chemical Reactivity

Thiophene-2-sulfonyl fluoride participates in various chemical reactions:

- Nucleophilic Substitution : The sulfonyl fluoride group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of sulfonamide or sulfonate esters.

- Electrophilic Substitution : The thiophene ring can undergo electrophilic substitution reactions, expanding the diversity of derivatives that can be synthesized.

- Radical Reactions : Under thermal or photochemical conditions, radical initiators can facilitate the formation of substituted thiophenes.

Chemistry

This compound serves as a building block for synthesizing complex molecules. It is particularly valuable in developing:

- Chemosensors : These sensors utilize the compound's reactivity for detecting specific analytes.

- Fluorescent Dyes : Its ability to form stable fluorescent products makes it useful in imaging applications.

Biology

In chemical biology, this compound is employed to:

- Study Enzyme Mechanisms : It acts as a probe for investigating enzyme activity due to its reactivity with nucleophiles.

- Label Biomolecules : The compound's ability to covalently bond with biomolecules aids in tracking biological processes .

Medicine

The compound's stability and selective reactivity make it suitable for:

- Targeting Specific Enzymes : this compound has shown potential in drug design as a protease inhibitor and covalent modifier of proteins .

Industrial Applications

In industry, this compound is utilized in:

- Organic Electronics : It is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Table 1: Reactivity Profiles of this compound

| Reaction Type | Nucleophile Used | Product Formed | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines | Sulfonamide | |

| Electrophilic Substitution | Halogens | Substituted Thiophenes | |

| Radical Reactions | AIBN (Radical Initiator) | Various Substituted Thiophenes |

Case Study: Enzyme Inhibition

A study demonstrated that thiophene derivatives exhibit significant inhibitory activity against lipoxygenase enzymes, which are involved in inflammatory pathways. The presence of specific substituents on the thiophene ring enhanced this activity, indicating the potential for drug development targeting inflammatory diseases .

作用機序

Thiophene-2-sulfonyl fluoride exerts its effects primarily through nucleophilic attack on the sulfonyl fluoride group. This reaction forms a covalent bond with the nucleophile, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol products. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl fluoride group, which makes the sulfur atom highly electrophilic .

類似化合物との比較

Thiophene-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.

Thiophene-2-sulfonamide: Contains an amide group instead of fluoride.

Thiophene-2-sulfonic acid: Contains a hydroxyl group instead of fluoride.

Uniqueness: Thiophene-2-sulfonyl fluoride is unique due to its balance of stability and reactivity. The fluoride group provides a good leaving group, making it highly reactive in nucleophilic substitution reactions. This balance makes it particularly valuable in both synthetic chemistry and chemical biology .

生物活性

Thiophene-2-sulfonyl fluoride (TSF) is an organosulfur compound characterized by its five-membered thiophene ring with a sulfonyl fluoride group attached at the second position. Its chemical formula is C₄H₃FO₂S₂. Although it is primarily recognized for its utility in organic synthesis and as a reactive intermediate, recent studies have highlighted its potential biological activity, particularly in the context of chemical biology and medicinal chemistry.

The presence of the sulfonyl fluoride group in TSF renders it an electrophilic compound capable of reacting with various nucleophiles, including amino acid side chains such as lysine, tyrosine, and cysteine. This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilic character of the adjacent carbon atoms in the thiophene ring .

Table 1: Reactivity of this compound with Amino Acids

| Amino Acid | Reaction Type | Rate of Reaction |

|---|---|---|

| Cysteine | Thiosulfonate Ester | Fast |

| Tyrosine | Sulfonate Ester | Moderate |

| Lysine | Sulfonamide | Slow |

| Histidine | Hydrolysis | None |

Biological Applications

Recent research has explored the use of TSF and other sulfonyl fluorides as reactive probes in chemical biology. These compounds have been shown to selectively modify proteins, providing insights into protein function and interactions. For instance, TSF can covalently modify key residues in enzymes, which can lead to inhibition or alteration of enzymatic activity .

Case Study: Covalent Modification of Enzymes

In a study profiling sulfur(VI) fluorides, TSF was utilized to investigate its reactivity with carbonic anhydrase II (CAII) and various kinases. The findings indicated that TSF could effectively modify these proteins, demonstrating its potential as a tool for studying enzyme mechanisms and identifying novel therapeutic targets .

The mechanism by which TSF exerts its biological effects involves two main steps:

- Reversible Binding : The electrophile engages with the target protein through reversible interactions.

- Covalent Modification : Following binding, TSF forms a covalent bond with nucleophilic residues, leading to permanent modifications that can affect protein function .

Stability and Hydrolysis

The stability of TSF under physiological conditions is crucial for its application in biological systems. Studies have shown that while TSF possesses inherent reactivity, it also maintains stability in aqueous environments, making it suitable for biological applications . Hydrolysis studies reveal that TSF can undergo hydrolytic degradation, which may influence its reactivity and biological activity over time.

特性

IUPAC Name |

thiophene-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJIUCJXMLNPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-99-0 | |

| Record name | 382-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。